molecular formula C18H28N2O4 B107124 (R)-阿西布妥洛尔 CAS No. 68107-81-3

(R)-阿西布妥洛尔

货号 B107124
CAS 编号: 68107-81-3
分子量: 336.4 g/mol
InChI 键: GOEMGAFJFRBGGG-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Acebutolol is a synthetic beta-adrenergic receptor blocking agent that has been widely used in the laboratory setting for a variety of research applications. It is a prodrug, which means that it is metabolized in the body to its active form, acebutolol hydrochloride (Acebutolol-HCl). It is also known as Sectral and is used to treat hypertension, angina, and other cardiovascular conditions. As a research tool, (R)-Acebutolol has a number of advantages and limitations for lab experiments.

科学研究应用

心血管效应

  1. 对慢性稳定型心绞痛的影响:阿西布妥洛尔是一种心脏选择性 β-肾上腺素能阻滞剂,已被证明可以显着降低慢性稳定型心绞痛患者的心绞痛发作频率并增加运动能力 (Dibianco 等人,1980 年)
  2. 对药代动力学的影响:在大鼠模型中对阿西布妥洛尔对映异构体及其代谢物二乙酰布妥洛的研究发现,通过西咪替丁给药升高胃 pH 值不会显着改变阿西布妥洛的药代动力学 (Mostafavi 和 Foster,2003 年)
  3. 长期安全性和有效性:经过 10 多年的临床使用,阿西布妥洛已被确立为治疗原发性高血压和心律失常的安全且耐受性良好的 β 受体阻滞剂 (De Bono 等人,1985 年)
  4. 药理学特征:阿西布妥洛的药理学特征,包括其亲水性和心脏选择性,使其在控制血压和抑制心室收缩方面有效 (Singh、Thoden 和 Wahl,1982 年)

降压作用

  1. 血压管理:一项研究检查了阿西布妥洛在轻度原发性高血压中的降压作用,发现它可以有效降低血压和心率,并且与初始血浆肾素活性值相关 (Ducrocq 等人,1975 年)
  2. 抑制心律失常:阿西布妥洛有效抑制患者的心室心律失常,表现为减少过早心室收缩,而对左心室功能没有显着的不良影响 (Santoso 等人,1983 年)

药代动力学特性

  1. 老年人的药代动力学:老年受试者中阿西布妥洛对映异构体的药代动力学表明,年龄的增长会导致该药代谢物的消除半衰期延长,表明与年龄相关的药物代谢变化 (Piquette-Miller 等人,1992 年)
  2. 代谢效应:一项比较阿西布妥洛和普萘洛尔在非糖尿病心绞痛患者中的代谢效应的研究发现,对胰岛素分泌或脂质水平没有显着影响,表明代谢紊乱最小 (Birnbaum 等人,1983 年)

血流动力学和肾脏效应

  1. 全身和肾脏血流动力学:研究了阿西布妥洛对全身和肾脏血流动力学的影响,结果表明它不会显着改变肾血流或肾小球滤过率,表明它在考虑肾脏因素的高血压患者中是安全的 (van den Meiracker 等人,1988 年)

比较研究

  1. 与普萘洛尔的比较:发现阿西布妥洛在抑制心室心律失常方面比普萘洛尔更有效,表明其在管理特定心脏疾病方面的疗效优异 (Platia 等人,1985 年)

属性

IUPAC Name

N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMGAFJFRBGGG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218303
Record name (R)-Acebutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68107-81-3
Record name (R)-Acebutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Acebutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEBUTOLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Acebutolol
Reactant of Route 2
Reactant of Route 2
(R)-Acebutolol
Reactant of Route 3
Reactant of Route 3
(R)-Acebutolol
Reactant of Route 4
Reactant of Route 4
(R)-Acebutolol
Reactant of Route 5
Reactant of Route 5
(R)-Acebutolol
Reactant of Route 6
Reactant of Route 6
(R)-Acebutolol

Q & A

Q1: Why is there a difference in enantiomer affinity patterns for R-Acebutolol when using different cyclodextrin derivatives in aqueous and non-aqueous capillary electrophoresis?

A: Research suggests that the difference in enantiomer affinity patterns observed with R-Acebutolol stems from the distinct binding modes adopted by the molecule with different cyclodextrin derivatives, coupled with the impact of the solvent environment. For instance, R-Acebutolol exhibits a preference for the 'up' conformation when interacting with heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, regardless of the solvent used (aqueous or non-aqueous). [] This consistent binding mode leads to a similar enantiomer affinity pattern.

Q2: Can you describe a novel method for synthesizing R-Acebutolol and its enantiomer, S-Acebutolol?

A: A new asymmetric synthesis route has been proposed for both R-Acebutolol and S-Acebutolol. This method utilizes a hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. To synthesize R-Acebutolol, a self-made (R,R)-Salen-Co(III) complex is employed as a catalyst for the HKR, resulting in (S)-epichlorohydrin with high optical purity (>99%) and a yield of 43.6%. [, ] Following this, (S)-epichlorohydrin is reacted with 2-acetyl-4-n-butyramidophenol, followed by a reaction with isopropyl amine, ultimately yielding R-Acebutolol with >98% optical purity and an overall yield of 47.3%. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。